5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide
CAS No.: 1040655-36-4
Cat. No.: VC11943086
Molecular Formula: C26H29ClN4O4
Molecular Weight: 497.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040655-36-4 |
|---|---|
| Molecular Formula | C26H29ClN4O4 |
| Molecular Weight | 497.0 g/mol |
| IUPAC Name | 5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
| Standard InChI | InChI=1S/C26H29ClN4O4/c27-18-12-14-20(15-13-18)29-24(33)17-31-22-10-4-3-9-21(22)25(34)30(26(31)35)16-6-5-11-23(32)28-19-7-1-2-8-19/h3-4,9-10,12-15,19H,1-2,5-8,11,16-17H2,(H,28,32)(H,29,33) |
| Standard InChI Key | ZQIPJPKSUZZWJA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Introduction
The compound 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide is a complex organic molecule featuring a quinazolinone core, which is known for its diverse pharmacological activities. This compound includes functional groups such as a 4-chlorophenyl moiety and a carbamoyl group, contributing to its chemical reactivity and biological interactions.
Synthesis
The synthesis of such compounds generally involves multiple steps, including the formation of the quinazolinone core and the attachment of the carbamoyl and cyclopentyl groups. Common methods include condensation reactions and nucleophilic substitutions.
Biological Activity
Compounds with quinazolinone cores are often studied for their anti-cancer and anti-inflammatory properties. They can interact with enzymes and receptors involved in cell proliferation and apoptosis. The specific biological activity of 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide would depend on its interactions with these biological targets.
Related Compounds
Several compounds share structural similarities with 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide. These include:
Research Findings
While specific research findings on 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide are not available, compounds with similar structures have shown promise in modulating biological pathways related to cancer and inflammation. Further studies would be necessary to fully understand its biological activity and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume